3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactionsThe final step often includes the coupling of the imidazole derivative with a benzamide precursor under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzamide
- 4-bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
- 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
Uniqueness
3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of a bromine atom, a fluorophenyl group, and an imidazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWYUGJYJIKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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